molecular formula C27H46N7O18P3S B13840108 2-Ethyl-3-Hydroxybutyryl Coenzyme A

2-Ethyl-3-Hydroxybutyryl Coenzyme A

Cat. No.: B13840108
M. Wt: 881.7 g/mol
InChI Key: UZLVRCHSBPTMKL-ABRZHQEWSA-N
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Description

Generation through Branched-Chain Amino Acid Catabolism

The breakdown of branched-chain amino acids (BCAAs) like isoleucine and valine is a significant source of 2-ethyl-3-hydroxybutyryl CoA. ontosight.airesearchgate.net These essential amino acids undergo a series of enzymatic reactions to be converted into intermediates that can enter the citric acid cycle for energy production. ontosight.airesearchgate.netyoutube.com

The catabolism of isoleucine is a primary pathway leading to the formation of 2-ethyl-3-hydroxybutyryl CoA. nih.govnih.gov This multi-step process involves the conversion of isoleucine into acetyl-CoA and propionyl-CoA. researchgate.netyoutube.com

In some organisms, an alternative pathway for isoleucine metabolism exists. While the standard pathway for L-isoleucine is well-established, some bacteria, such as Pseudomonas putida, can also metabolize D-isoleucine. nih.govnih.gov This alternative pathway involves a series of enzymatic steps, including the action of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase, which is induced during growth on isoleucine. nih.gov This enzyme facilitates the conversion of precursors into 2-ethyl-3-hydroxybutyryl CoA.

The breakdown of isoleucine begins with its conversion to 2-keto-3-methylvalerate. nih.gov This intermediate is then oxidatively decarboxylated to form a branched-chain acyl-CoA derivative. ontosight.ai Subsequent steps involve hydration and oxidation reactions. Specifically, tiglyl-CoA is hydrated to form 2-methyl-3-hydroxybutyryl-CoA, a direct precursor. nih.gov The enzyme 2-methyl-3-hydroxybutyryl-CoA dehydrogenase then acts on this molecule. nih.gov

The enzymes involved in valine catabolism also play a role in the production of branched-chain acyl-CoAs. ontosight.airesearchgate.net Valine breakdown shares several enzymes with the isoleucine pathway. youtube.com Both amino acids are initially transaminated to their respective branched-chain keto-acids. ontosight.airesearchgate.net These are then oxidized by the branched-chain keto-acid dehydrogenase (BCKD) complex to form acyl-CoA derivatives. ontosight.ai In the case of valine, this leads to isobutyryl-CoA, which is further metabolized. researchgate.net This overlap in enzymatic machinery highlights the interconnectedness of BCAA catabolism. biorxiv.org

Formation via Unusual Carbon Source Degradation in Microorganisms

Certain microorganisms have evolved pathways to utilize unusual carbon sources, and these pathways can also lead to the formation of 2-ethyl-3-hydroxybutyryl CoA or its analogs.

Some bacteria can utilize acetone (B3395972) as a carbon source. nih.gov In the sulfate-reducing bacterium Desulfococcus biacutus, acetone degradation involves the formation of 2-hydroxyisobutyryl-CoA, which is then converted to 3-hydroxybutyryl-CoA by a coenzyme B12-dependent mutase. nih.gov This 3-hydroxybutyryl-CoA is subsequently oxidized to acetoacetyl-CoA. nih.gov While not identical, this pathway demonstrates a similar enzymatic logic of converting a small organic molecule into a CoA-activated intermediate that can be funneled into central metabolism, analogous to the formation of 2-ethyl-3-hydroxybutyryl CoA from other precursors.

Properties

Molecular Formula

C27H46N7O18P3S

Molecular Weight

881.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-ethyl-3-hydroxybutanethioate

InChI

InChI=1S/C27H46N7O18P3S/c1-5-15(14(2)35)26(40)56-9-8-29-17(36)6-7-30-24(39)21(38)27(3,4)11-49-55(46,47)52-54(44,45)48-10-16-20(51-53(41,42)43)19(37)25(50-16)34-13-33-18-22(28)31-12-32-23(18)34/h12-16,19-21,25,35,37-38H,5-11H2,1-4H3,(H,29,36)(H,30,39)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t14?,15?,16-,19?,20?,21+,25-/m1/s1

InChI Key

UZLVRCHSBPTMKL-ABRZHQEWSA-N

Isomeric SMILES

CCC(C(C)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C(C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCC(C(C)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Biosynthesis and Formation Pathways of 2 Ethyl 3 Hydroxybutyryl Coenzyme a

Formation via Unusual Carbon Source Degradation in Microorganisms

Intermediates in Methyl tert-Butyl Ether (MTBE) Degradation

The aerobic biodegradation of the fuel oxygenate methyl tert-butyl ether (MTBE) by various microorganisms involves a series of enzymatic reactions that convert it into compounds that can enter central metabolic pathways. nih.govnih.gov A critical part of this pathway involves the transformation of intermediates bearing a tertiary butyl carbon skeleton into common metabolites. nih.gov While the compound "2-Ethyl-3-Hydroxybutyryl Coenzyme A" is not identified in the known metabolic pathways for MTBE degradation, the core of this process involves the isomerization of a structurally related four-carbon thioester, 2-hydroxyisobutyryl-CoA , to 3-hydroxybutyryl-CoA . researchgate.netresearchgate.net

The degradation process begins with the conversion of MTBE to tert-butyl alcohol (TBA). epa.govnih.gov TBA is then further oxidized through several steps to yield 2-hydroxyisobutyrate (B1230538) (2-HIBA). researchgate.netepa.gov This 2-HIBA molecule represents the final intermediate that retains the branched isobutane (B21531) structure of the parent compound. researchgate.net

To be further metabolized, 2-HIBA must first be activated to its corresponding coenzyme A (CoA) thioester. This activation is catalyzed by an ATP-dependent enzyme, 2-hydroxyisobutyryl-CoA ligase (HCL), yielding 2-hydroxyisobutyryl-CoA. nih.govresearchgate.net

The central and most complex step in processing this branched-chain intermediate is the carbon skeleton rearrangement of 2-hydroxyisobutyryl-CoA. nih.gov A highly specialized, coenzyme B12 (cobalamin)-dependent mutase, known as 2-hydroxyisobutyryl-CoA mutase (HCM), catalyzes the reversible isomerization of 2-hydroxyisobutyryl-CoA into 3-hydroxybutyryl-CoA. nih.govresearchgate.net This enzymatic reaction is crucial as it converts the tertiary alcohol structure, which is difficult to metabolize further, into a linear, secondary alcohol structure. researchgate.net The resulting 3-hydroxybutyryl-CoA is a common metabolite that can be readily integrated into central metabolic pathways, such as beta-oxidation, for energy and biomass production. researchgate.netresearchgate.net

This novel mutase pathway has been identified in several MTBE-degrading bacteria, including strains of Aquincola tertiaricarbonis and Methylibium petroleiphilum. nih.govresearchgate.net The dependence of these organisms on cobalt for growth on MTBE or TBA underscores the essential role of the cobalamin-dependent mutase in this specific metabolic sequence. nih.gov

Table 1: Key Enzymatic Steps in the Lower Pathway of MTBE Degradation

This table outlines the sequential enzymatic reactions that convert 2-hydroxyisobutyrate into a standard metabolic intermediate.

StepSubstrateEnzymeProductCofactors/Dependencies
12-Hydroxyisobutyrate (2-HIBA)2-Hydroxyisobutyryl-CoA Ligase (HCL)2-Hydroxyisobutyryl-CoAATP, Coenzyme A
22-Hydroxyisobutyryl-CoA2-Hydroxyisobutyryl-CoA Mutase (HCM)3-Hydroxybutyryl-CoACoenzyme B12 (Cobalamin)

Table 2: Research Findings on Key Intermediates

This table summarizes key research findings on the organisms and enzymes involved in the critical isomerization step.

OrganismFindingKey Enzyme(s)SignificanceReference
Aquincola tertiaricarbonis L108Degrades 2-HIBA via a cobalamin-dependent mutase pathway.2-HIBA-CoA Ligase (HCL), 2-Hydroxyisobutyryl-CoA Mutase (HCM)Identified the key enzymes and the reversible isomerization of 2-hydroxyisobutyryl-CoA to 3-hydroxybutyryl-CoA. nih.govresearchgate.net
Methylibium petroleiphilum PM1Genome contains genes encoding for both subunits of isobutyryl-CoA mutase, suggesting a similar degradation pathway.Isobutyryl-CoA Mutase (ICM) homologIndicates a potential horizontal gene transfer event for this metabolic capability among MTBE-degrading bacteria. nih.gov
Kyrpidia tusciaePossesses a 2-hydroxyisobutyryl-CoA mutase.2-Hydroxyisobutyryl-CoA Mutase (HCM)Demonstrates that the enzymatic machinery for this isomerization exists in other bacteria, including thermophiles. researchgate.netresearchgate.net

Enzymatic Transformations of 2 Ethyl 3 Hydroxybutyryl Coenzyme a

Dehydrogenation and Subsequent Metabolic Steps

The initial steps in the metabolic cascade of 2-ethyl-3-hydroxybutyryl coenzyme A involve its oxidation by a dehydrogenase, followed by the cleavage of the resulting ketoacyl-CoA intermediate.

Activity of 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD/HADH2) Homologs on Branched-Chain Substrates

2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD), also known as short branched-chain hydroxyacyl-CoA dehydrogenase (SBCHAD) or 3-hydroxyacyl-CoA dehydrogenase type II, plays a key role in the degradation pathway of isoleucine. amc.nlnih.gov This enzyme catalyzes the dehydrogenation of 2-methyl-3-hydroxybutyryl-CoA to 2-methylacetoacetyl-CoA. nih.govwikipedia.org This reaction is a critical step in the breakdown of 2-methyl branched-chain fatty acids. nih.gov MHBD is a mitochondrial protein and its deficiency leads to an inborn error of isoleucine metabolism. nih.govnih.gov The enzyme belongs to the family of oxidoreductases and specifically acts on the CH-OH group of the substrate with NAD+ or NADP+ as an acceptor. wikipedia.org

The degradation of isoleucine occurs in the mitochondria and begins with its transamination and subsequent oxidative decarboxylation to form 2-methylbutyryl-CoA. nih.gov This intermediate then undergoes a β-oxidation-like pathway involving dehydrogenation, hydration, a second dehydrogenation catalyzed by MHBD, and finally, thiolytic cleavage. nih.gov

EnzymeSystematic NameOther NamesSubstrateProduct
2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD)(2S,3S)-3-hydroxy-2-methylbutanoyl-CoA:NAD+ oxidoreductaseShort branched-chain hydroxyacyl-CoA dehydrogenase (SBCHAD), HADH2, 17β-hydroxysteroid dehydrogenase type 10(2S,3S)-3-hydroxy-2-methylbutanoyl-CoA2-methylacetoacetyl-CoA

Thiolytic Cleavage Reactions Involving Related Ketoacyl Coenzyme A Intermediates

Following the dehydrogenation of the hydroxyacyl-CoA, the resulting β-ketoacyl-CoA molecule undergoes thiolytic cleavage. This reaction is catalyzed by β-ketoacyl-CoA thiolase enzymes. utah.edufiveable.me Thiolases are CoA-dependent enzymes that catalyze the cleavage of the thioester bond in 3-ketoacyl-CoA, yielding acetyl-CoA and a shorter acyl-CoA chain. fiveable.meannualreviews.org This process is a fundamental step in fatty acid β-oxidation. nih.gov

In the context of isoleucine degradation, the 2-methylacetoacetyl-CoA produced by MHBD is subjected to thiolytic cleavage, which results in the formation of acetyl-CoA and propionyl-CoA. nih.gov This final step completes the breakdown of the branched-chain amino acid into intermediates that can enter central metabolic pathways. nih.gov The reaction is inhibited by high concentrations of acetyl-CoA, providing a point of regulation for the pathway. utah.edu

Isomerization and Stereochemical Considerations

Isomerization reactions, particularly those involving coenzyme B12-dependent mutases, introduce stereochemical complexity into the metabolism of related acyl-CoA intermediates.

Coenzyme B12-Dependent Acyl-CoA Mutases (e.g., HCM, RCM)

Coenzyme B12 (adenosylcobalamin)-dependent acyl-CoA mutases are radical enzymes that catalyze chemically challenging isomerization reactions. nih.gov These enzymes utilize the reactivity of the cobalt-carbon bond in coenzyme B12 to generate a 5'-deoxyadenosyl radical, which initiates the isomerization by abstracting a hydrogen atom from the substrate. nih.govresearchgate.net This family of enzymes includes 2-hydroxyisobutyryl-CoA mutase (HCM) and related mutases (RCM). core.ac.uk

HCM, for instance, catalyzes the reversible isomerization of 2-hydroxyisobutyryl-CoA to 3-hydroxybutyryl-CoA. researchgate.netresearchgate.net This type of 1,2-rearrangement is crucial in the metabolism of certain compounds, such as the fuel oxygenate methyl tert-butyl ether (MTBE) and in acetone (B3395972) degradation pathways in some bacteria. core.ac.ukresearchgate.net These mutases are typically composed of two subunits. researchgate.net

Stereospecificity of Isomerization: Interconversion of 2-Hydroxyisobutyryl Coenzyme A and 3-Hydroxybutyryl Coenzyme A Enantiomers

The isomerization catalyzed by 2-hydroxyisobutyryl-CoA mutase (HCM) is highly stereospecific. nih.gov Bacterial HCM from Aquincola tertiaricarbonis specifically catalyzes the interconversion of 2-hydroxyisobutyryl-CoA and the (S)-enantiomer of 3-hydroxybutyryl-CoA. nih.gov The stereospecificity of this reaction is largely determined by the active site residue AspA117, which forms hydrogen bonds with the hydroxyl group of the substrates, thereby fixing their conformation in the active site. nih.gov

In contrast, a related mutase from Kyrpidia tusciae DSM 2912 preferentially catalyzes the isomerization of 2-hydroxyisobutyryl-CoA and the (R)-enantiomer of 3-hydroxybutyryl-CoA. researchgate.net This difference in stereospecificity is attributed to the substitution of the key aspartate residue with a valine in the active site of the enzyme from K. tusciae. researchgate.net

Substrate Specificity and Catalytic Efficiency of Mutase Enzymes

The catalytic efficiency of an enzyme is a measure of its ability to convert substrate to product. taylorandfrancis.com For acyl-CoA mutases, both substrate specificity and catalytic efficiency are critical for their biological function. Structural features that determine substrate specificity can be independent of those that influence catalytic efficiency. nih.gov

The active sites of these mutases are constructed with specific amino acid side chains that create a template restricting which substrates can bind and in what orientation. taylorandfrancis.com This precise alignment of the substrate is fundamental to the enzyme's catalytic efficiency. taylorandfrancis.com For example, in 2-hydroxyisobutyryl-CoA mutase, the active site architecture shows significant differences when compared to the well-studied methylmalonyl-CoA mutase, which accounts for its distinct substrate specificity. nih.gov

EnzymeSubstrate(s)Product(s)StereospecificityKey Active Site Residue (in A. tertiaricarbonis HCM)
2-Hydroxyisobutyryl-CoA Mutase (HCM) from A. tertiaricarbonis2-Hydroxyisobutyryl-CoA, (S)-3-Hydroxybutyryl-CoA(S)-3-Hydroxybutyryl-CoA, 2-Hydroxyisobutyryl-CoASpecific for (S)-enantiomer of 3-hydroxybutyryl-CoAAspA117
Acyl-CoA Mutase from K. tusciae2-Hydroxyisobutyryl-CoA, (R)-3-Hydroxybutyryl-CoA(R)-3-Hydroxybutyryl-CoA, 2-Hydroxyisobutyryl-CoAPreferentially isomerizes (R)-enantiomer of 3-hydroxybutyryl-CoAValine (at equivalent position to AspA117)

Epimerase Activities on Related Hydroxyacyl Coenzyme A Species

Epimerases are crucial enzymes that catalyze the stereochemical inversion of a chiral center in a molecule. In the context of hydroxyacyl Coenzyme A species, these enzymes play a pivotal role in metabolism by converting between different stereoisomers, which may be required for subsequent enzymatic reactions. While specific epimerase activity on this compound has not been extensively documented, the actions of 3-hydroxybutyryl-CoA epimerase provide a valuable model.

3-Hydroxybutyryl-CoA epimerase (EC 5.1.2.3) interconverts (S)-3-hydroxybutanoyl-CoA and (R)-3-hydroxybutanoyl-CoA. wikipedia.org This enzyme is essential in pathways such as fatty acid metabolism and butanoate metabolism, where both enantiomers may be utilized by different enzymes. wikipedia.org The presence of a 2-ethyl group in this compound would introduce additional steric bulk near the chiral center at C3. This substitution could significantly influence the binding affinity and catalytic efficiency of an epimerase. It is plausible that a specific epimerase exists for this branched-chain substrate, or that a known epimerase with broad substrate specificity could accommodate it.

EnzymeSubstrateProductMetabolic Pathway
3-Hydroxybutyryl-CoA Epimerase(S)-3-Hydroxybutanoyl-CoA(R)-3-Hydroxybutanoyl-CoAFatty acid metabolism, Butanoate metabolism

This table presents data for a related hydroxyacyl Coenzyme A species due to the lack of specific data for this compound.

Hydratase and Dehydratase Reactions Involving Related Enoyl-CoA Derivatives

Hydratases and dehydratases catalyze the reversible addition or removal of a water molecule. In the metabolism of fatty acids and related compounds, these enzymes are key to the interconversion of hydroxyacyl-CoA and enoyl-CoA species. For instance, 3-hydroxybutyryl-CoA dehydratase (EC 4.2.1.55) catalyzes the dehydration of (3R)-3-hydroxybutanoyl-CoA to crotonoyl-CoA. wikipedia.org This reaction is a critical step in butanoate metabolism. wikipedia.org

The corresponding enoyl-CoA derivative for this compound would be 2-ethylcrotonyl-CoA. An enoyl-CoA hydratase would catalyze the hydration of this substrate to form this compound. Enoyl-CoA hydratases are known to act on a variety of substrates with different chain lengths and substitutions. wikipedia.org The enzyme's active site must accommodate the acyl-CoA molecule in a specific orientation to facilitate the stereospecific addition of water. wikipedia.org The ethyl group at the C2 position of the enoyl-CoA would likely influence the enzyme's substrate specificity and reaction kinetics.

Conversely, a dehydratase acting on this compound would remove a water molecule to form 2-ethylcrotonyl-CoA. The efficiency of this reaction would depend on the specific stereochemistry of the substrate and the active site architecture of the enzyme.

Enzyme FamilyGeneral ReactionSubstrate ClassProduct Class
Enoyl-CoA HydrataseAddition of waterEnoyl-CoAHydroxyacyl-CoA
Hydroxyacyl-CoA DehydrataseRemoval of waterHydroxyacyl-CoAEnoyl-CoA

This table describes the general activities of hydratases and dehydratases on related classes of compounds.

Ligase and Synthetase Activities for Branched-Chain Coenzyme A Thioester Formation

The formation of acyl-Coenzyme A thioesters from their corresponding carboxylic acids is an essential activation step for their participation in various metabolic pathways. This reaction is catalyzed by acyl-CoA ligases or synthetases, which utilize the energy from ATP hydrolysis. jax.orgwikipedia.org The formation of branched-chain Coenzyme A thioesters, such as this compound, would require a specific ligase that can recognize and bind the branched-chain carboxylic acid, 2-ethyl-3-hydroxybutyric acid.

Acyl-CoA synthetases are a diverse family of enzymes with varying substrate specificities for short-, medium-, long-chain, and branched-chain fatty acids. frontiersin.org For example, some ligases are specifically involved in the activation of branched-chain amino acid degradation products. The biosynthesis of 2-alkylmalonyl-CoAs, which are also branched-chain structures, involves fatty acyl-CoA ligases. nih.gov It is therefore highly probable that a dedicated or promiscuous acyl-CoA ligase is responsible for the ATP-dependent activation of 2-ethyl-3-hydroxybutyric acid to its CoA thioester.

The general reaction catalyzed by an acyl-CoA ligase is as follows:

Carboxylic Acid + ATP + Coenzyme A ⇌ Acyl-CoA + AMP + Pyrophosphate

Enzyme ClassReaction CatalyzedEnergy SourceSubstrate Example (Related)
Acyl-CoA Ligase/SynthetaseThioester bond formationATPLong-chain fatty acids, Branched-chain carboxylic acids

This table outlines the general function of ligases and synthetases in the formation of acyl-CoA thioesters.

Metabolic Fate and Downstream Products of 2 Ethyl 3 Hydroxybutyryl Coenzyme a

Conversion to 2-Ethylhydracrylic Acid (2-EHA)

2-Ethyl-3-hydroxybutyryl coenzyme A, also known as 2-ethylhydracrylyl CoA, is a metabolic intermediate that is primarily converted to 2-ethylhydracrylic acid (2-EHA). This conversion is a critical step in a specific metabolic route. The formation of 2-ethylhydracrylyl CoA itself arises from the metabolism of (R)-2-methylbutyryl CoA through the action of enzymes typically involved in valine catabolism. Specifically, after the formation of (R)-2-methylbutyryl CoA, it serves as a substrate for isobutyryl CoA dehydrogenase, leading to the production of 2-ethylacrylyl CoA. Subsequently, the enzyme methacrylyl CoA hydratase converts 2-ethylacrylyl CoA into 2-ethylhydracrylyl CoA. nih.gov

The primary enzymatic reaction responsible for the conversion of this compound to 2-EHA is hydrolysis, catalyzed by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH). nih.gov This enzyme belongs to the hydrolase family and specifically acts on thioester bonds. wikipedia.org The systematic name for this enzyme is 3-hydroxy-2-methylpropanoyl-CoA hydrolase. wikipedia.org HIBCH is a mitochondrial enzyme that plays a crucial role in the valine catabolic pathway by catalyzing the conversion of 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate. nih.gov In the context of isoleucine metabolism, HIBCH acts on 2-ethylhydracrylyl CoA, cleaving the thioester bond to release coenzyme A and form 2-ethylhydracrylic acid. nih.gov The expression of HIBCH is highest in skeletal muscle, followed by the liver, heart, kidney, and brain. cloud-clone.us

Table 1: Enzymatic Conversion of this compound

SubstrateEnzymeProductMetabolic Pathway
This compound3-Hydroxyisobutyryl Coenzyme A Hydrolase (HIBCH)2-Ethylhydracrylic Acid (2-EHA)Alternative (R) pathway of isoleucine metabolism

Data derived from multiple sources. nih.govwikipedia.org

Elevated levels of 2-EHA in urine are a key biomarker for impairments in the catabolism of the branched-chain amino acid (BCAA) L-isoleucine. nih.gov Normally, isoleucine is metabolized via the (S) pathway. However, when there is a blockage in this pathway, it can lead to the racemization of L-isoleucine to L-alloisoleucine, which is then metabolized through an alternative (R) pathway. nih.govnih.gov This alternative pathway utilizes enzymes from valine metabolism and results in the production of 2-EHA. nih.gov

Several inborn errors of metabolism that affect BCAA catabolism lead to the accumulation of 2-EHA. These conditions include:

Propionyl-CoA carboxylase deficiency and methylmalonic aciduria: In these disorders, the buildup of distal intermediates in the (S) pathway of isoleucine degradation leads to increased flux through the alternative (R) pathway and subsequent 2-EHA accumulation. nih.gov

Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency: Increased excretion of 2-EHA is a prominent feature in individuals with SBCADD, making it an important diagnostic marker. tarjomefa.com

3-Oxoacyl-CoA thiolase deficiency: This defect in a distal step of isoleucine oxidation also results in variably increased urinary excretion of 2-EHA. hmdb.ca

Barth syndrome and dilated cardiomyopathy with ataxia syndrome: In these conditions, impeded entry of propionyl-CoA into the Krebs cycle results in the formation of 2-EHA as a byproduct. nih.gov

Table 2: Conditions Associated with Elevated 2-Ethylhydracrylic Acid (2-EHA)

ConditionMetabolic DefectConsequence
Propionyl-CoA carboxylase deficiencyImpaired conversion of propionyl-CoA to methylmalonyl-CoABuildup of distal isoleucine catabolites
Methylmalonic aciduriaImpaired conversion of methylmalonyl-CoA to succinyl-CoABuildup of distal isoleucine catabolites
SBCAD deficiencyDefect in the proximal pathway of L-isoleucine oxidationIncreased metabolism via the alternative (R) pathway
3-Oxoacyl-CoA thiolase deficiencyDefect in the distal step of isoleucine oxidationIncreased metabolism via the alternative (R) pathway
Barth syndromeImpeded propionyl-CoA entry into the Krebs cycleFormation of 2-EHA as a byproduct
Dilated cardiomyopathy with ataxiaImpeded propionyl-CoA entry into the Krebs cycleFormation of 2-EHA as a byproduct

Data compiled from multiple research articles. nih.govtarjomefa.comhmdb.ca

Integration into Central Carbon Metabolism

The integration of this compound into central carbon metabolism is not direct and is a subject of ongoing research. It is debated whether its downstream product, 2-EHA, is a terminal metabolite destined only for excretion or if it can be further metabolized. nih.gov If 2-EHA is further metabolized, it would likely involve the subsequent enzymes of the valine catabolic pathway. This would theoretically lead to the formation of butyryl-CoA, an intermediate in β-oxidation. Butyryl-CoA can then be converted to acetyl-CoA, which enters the Krebs cycle, a central hub of cellular metabolism. nih.gov

The catabolism of branched-chain amino acids, in general, is linked to central carbon metabolism as their breakdown products, acetyl-CoA and succinyl-CoA, are intermediates of the Krebs cycle. nih.gov However, the pathway leading from this compound is considered an alternative or "spillover" pathway that becomes significant when the primary BCAA degradation routes are impaired. The ethylmalonyl-CoA (EMC) pathway, which is involved in the metabolism of two-carbon compounds, represents another potential link to central metabolism, as it produces key intermediates like glyoxylate, malate, and succinate. researchgate.net

Linkages to Branched-Chain Fatty Acid β-Oxidation Pathways

This compound is intrinsically linked to the catabolism of branched-chain amino acids, which shares enzymatic machinery and intermediates with branched-chain fatty acid metabolism. The formation of this compound is a result of the (R) pathway of isoleucine metabolism, which co-opts enzymes from the valine degradation pathway. nih.gov

The enzymes involved in the β-oxidation of fatty acids show homology to those in BCAA catabolism. For instance, there is a recognized homology between β-hydroxybutyryl coenzyme A dehydrogenase from bacterial fermentation pathways and 3-hydroxyacyl-CoA dehydrogenase from vertebrate fatty acid β-oxidation. nih.gov This suggests a common evolutionary origin and functional similarities between these pathways.

The potential for 2-EHA to be converted to butyryl-CoA provides a direct link to the β-oxidation pathway. nih.gov Butyryl-CoA is an intermediate in the β-oxidation of even-numbered fatty acids. wikipedia.org The reverse β-oxidation pathway, which is utilized in some microorganisms to produce medium-chain fatty acids, also proceeds through intermediates such as 3-hydroxyacyl-CoA. nih.gov The observation of increased 2-EHA excretion in short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency further solidifies the connection between the metabolism of this compound and the pathways of branched-chain fatty acid oxidation. tarjomefa.com

Regulation and Metabolic Control of 2 Ethyl 3 Hydroxybutyryl Coenzyme a Pathways

Enzyme Induction and Repression Mechanisms in Response to Substrate Availability

The expression of enzymes involved in branched-chain amino acid (BCAA) catabolism, which can lead to the formation of 2-ethyl-3-hydroxybutyryl-CoA, is subject to induction and repression based on the availability of their substrates. nih.govyoutube.com Enzyme induction is the process where the presence of a specific substrate molecule stimulates the synthesis of the enzyme that acts upon it. youtube.com Conversely, enzyme repression involves a decrease in the rate of enzyme synthesis, often in response to an abundance of the end product of a metabolic pathway. youtube.com

A key regulatory point in BCAA metabolism is the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govyoutube.com The activity of this complex is controlled by a phosphorylation/dephosphorylation cycle, which is in turn influenced by nutritional status. nih.gov For instance, during periods of low protein intake or starvation, the activity of the BCKDH kinase increases, leading to the phosphorylation and inactivation of the BCKDH complex. nih.gov This conserves BCAAs for protein synthesis. nih.gov Conversely, in states where there is an excess of BCAAs, the kinase activity is lower, resulting in a more active, dephosphorylated BCKDH complex to facilitate their catabolism. nih.gov

Furthermore, the availability of substrates can influence the expression of genes encoding these metabolic enzymes. For example, studies in bovine mammary epithelial cells have shown that the short/branched-chain acyl-CoA dehydrogenase (ACADSB) gene, which is involved in lipid and fatty acid metabolism, is a critical regulator of triglyceride synthesis. nih.gov Knockout of this gene led to significant changes in the expression of other genes involved in lipid metabolism, indicating a complex regulatory network responsive to the presence or absence of key metabolic intermediates. nih.gov

Allosteric Regulation of Key Enzymes in Branched-Chain Acyl-CoA Metabolism

Allosteric regulation provides a rapid and reversible mechanism for controlling enzyme activity in response to the immediate metabolic needs of the cell. khanacademy.org This type of regulation involves the binding of an effector molecule to a site on the enzyme other than the active site, known as the allosteric site. khanacademy.org This binding event induces a conformational change in the enzyme, which can either increase (activation) or decrease (inhibition) its catalytic activity. khanacademy.org

In the context of branched-chain acyl-CoA metabolism, several key enzymes are subject to allosteric regulation. For example, pyruvate (B1213749) carboxylase, an enzyme that can be involved in pathways that intersect with branched-chain amino acid metabolism, is allosterically activated by acetyl-CoA. nih.gov This activation is crucial for replenishing intermediates of the citric acid cycle. While the precise allosteric regulation of enzymes directly in the 2-ethyl-3-hydroxybutyryl-CoA pathway is less characterized, the principles of allosteric control observed in related metabolic routes are likely to be relevant.

The branched-chain α-keto acid dehydrogenase (BCKDH) complex, in addition to being regulated by phosphorylation, is also subject to allosteric control. The activity of the BCKDH kinase, which inactivates the complex, is allosterically inhibited by branched-chain α-keto acids, the products of the initial transamination of BCAAs. youtube.com This creates a feedback loop where an accumulation of the keto acids signals a need for increased flux through the catabolic pathway, thus inhibiting the kinase and activating the BCKDH complex.

Genetic Factors Influencing Enzyme Activity and Pathway Flux

Organization of Gene Clusters Encoding Relevant Metabolic Enzymes

In many organisms, genes encoding enzymes that function in a common metabolic pathway are often physically clustered together on the chromosome. This co-localization can facilitate the coordinated regulation of their expression. For instance, in some bacteria, genes for the ethylmalonyl-CoA pathway, which can produce intermediates for various metabolic processes, are found in clusters. pnas.orgnih.gov This arrangement allows for efficient up-regulation of the entire pathway when required.

The gene encoding the short/branched-chain acyl-CoA dehydrogenase (ACADSB) in humans is located on chromosome 26 in cattle. nih.govnih.gov This enzyme exhibits broad substrate specificity, acting on (S)-2-methylbutyryl-CoA and other short branched-chain acyl-CoAs. nih.gov The genomic organization of this and other related acyl-CoA dehydrogenase genes, such as the long-chain acyl-CoA dehydrogenase (ACADL) gene, is crucial for understanding their regulation and potential for coordinated expression in response to metabolic demands. cancer.gov

Impact of Specific Genetic Mutations on Pathway Intermediates and Flux

Mutations in genes encoding enzymes of branched-chain amino acid catabolism can lead to a variety of metabolic disorders characterized by the accumulation of specific intermediates. For example, mutations in the HADH2 gene, which encodes 2-methyl-3-hydroxybutyryl-CoA dehydrogenase, are the cause of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency. nih.gov This deficiency results in the accumulation of 2-methyl-3-hydroxybutyric acid and tiglylglycine in the urine. nih.gov Studies have shown that specific missense mutations can almost completely abolish the enzyme's activity. nih.gov

Similarly, mutations in the ACADSB gene are associated with short/branched-chain acyl-CoA dehydrogenase deficiency. nih.gov These mutations can have a significant impact on the enzyme's redox properties and function. nih.gov In some cases, a single nucleotide change can be disease-causing. nih.gov Deficiencies in other enzymes of isoleucine metabolism, such as β-ketothiolase, can also indirectly lead to an increased flux through alternative pathways, potentially affecting the levels of intermediates like 2-ethyl-3-hydroxybutyryl-CoA. nih.gov Furthermore, mutations in the HIBCH gene, which codes for 3-hydroxyisobutyryl-CoA hydrolase, lead to a block in valine catabolism and have been linked to progressive infantile neurodegeneration. nih.gov

These genetic defects highlight the critical role of each enzymatic step in maintaining metabolic balance. The accumulation of pathway intermediates due to enzyme deficiencies can have significant pathological consequences.

Advanced Research Methodologies for 2 Ethyl 3 Hydroxybutyryl Coenzyme a Analysis

Omics Approaches in Metabolism Research

"Omics" technologies offer a holistic view of the molecular landscape within a biological system. For 2-Ethyl-3-Hydroxybutyryl CoA, metabolomics and proteomics are particularly crucial for understanding its context within cellular metabolism.

Metabolomics, the large-scale study of small molecules, is essential for profiling CoA thioesters like 2-Ethyl-3-Hydroxybutyryl CoA. Given their central role in metabolism, the ability to measure the levels of these compounds is critical. However, their detection and quantification present analytical challenges that have been addressed by advanced methods.

A universal method for metabolomics has been developed that allows for the detection of a wide array of acyl-CoA compounds, in addition to hundreds of other cellular metabolites. nih.gov This approach facilitates a broad understanding of how the availability of acyl-CoA thioesters influences cellular functions. nih.gov For more focused analysis, a method for the nontargeted profiling of CoA-thioesters in biological samples has been established using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). acs.org This technique employs ion-pairing chromatography to separate various CoA-metabolites, including isomers, and uses precursor ion scanning for selective detection. acs.org

The power of these metabolomic approaches has been demonstrated in the discovery of novel intermediates in metabolic pathways, such as in the degradation of cholesterol by Mycobacterium smegmatis. acs.org Profiling of acyl-CoAs is a vital tool for gaining a deeper understanding of metabolic pathways in various biological contexts. nih.gov

Proteomics, the large-scale study of proteins, provides critical information on the enzymes that catalyze the formation and degradation of 2-Ethyl-3-Hydroxybutyryl CoA. By analyzing the expression levels of these enzymes, researchers can infer the activity of the metabolic pathways in which this compound is involved.

For instance, studies on the ethylmalonyl-CoA pathway have utilized proteomic and transcriptomic analyses to identify the induction of specific enzymes under certain growth conditions. researchgate.net In Rhodobacter sphaeroides, the enzymes of the ethylmalonyl-CoA pathway are key for C2 assimilation. nih.gov Analysis of the proteome of organisms grown on specific substrates can reveal the upregulation of the enzymatic machinery required for a particular metabolic route. For example, in Desulfococcus biacutus, proteomic analysis showed a strong induction of a lyase-HCL gene cluster when grown on 2-hydroxyisobutyrate (B1230538), indicating its role in the degradation of this compound. researchgate.net

By correlating changes in the proteome with metabolomic data, a more complete picture of metabolic regulation emerges. This integrated approach is essential for understanding how the flux through pathways involving 2-Ethyl-3-Hydroxybutyryl CoA is controlled at the level of enzyme expression.

Isotopic Tracing and Metabolic Flux Analysis

Isotopic tracing is a powerful technique to follow the path of atoms through metabolic pathways. When combined with metabolic flux analysis, it provides quantitative insights into the rates of metabolic reactions.

A significant advancement in the study of CoA thioesters has been the development of Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC). springernature.comnih.gov This method generates isotopically labeled CoA and its short-chain acyl-CoA thioesters by culturing cells with a labeled precursor, such as [¹³C₃¹⁵N]-pantothenate (vitamin B₅). springernature.comnih.gov Because mammalian and insect cells cannot synthesize pantothenate de novo, this technique allows for efficient and nearly complete labeling of the CoA pool. springernature.comnih.gov

The SILEC methodology has been extended to produce medium- and long-chain acyl-CoAs, further broadening its applicability. nih.gov A key advantage of SILEC is the generation of stable isotope-labeled internal standards that are chemically identical to their endogenous counterparts, which is crucial for accurate quantification in mass spectrometry-based analyses. researchgate.net This approach has also been successfully adapted for use in yeast, providing a more efficient method for generating labeled CoA and acyl-CoAs. nih.gov

Table 1: Overview of SILEC for Acyl-CoA Analysis

FeatureDescriptionReference(s)
Principle Cells are cultured in media containing a stable isotope-labeled precursor of Coenzyme A, such as [¹³C₃¹⁵N]-pantothenate. springernature.comnih.gov
Application Generation of isotopically labeled internal standards for short-chain, medium-chain, and long-chain acyl-CoA thioesters. springernature.comnih.gov
Advantages Produces internal standards that are chemically identical to the analytes, allowing for accurate quantification by correcting for sample loss and degradation. researchgate.net
Cell Systems Applicable in mammalian cells, insect cells, and yeast. springernature.comnih.govnih.gov

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques for measuring the incorporation of stable isotopes into metabolites and for elucidating metabolic flux.

Liquid chromatography-mass spectrometry (LC-MS) is extensively used for the sensitive and specific analysis of acyl-CoA thioesters. nih.gov In particular, stable isotope dilution LC-MS/MS, which utilizes the internal standards generated by SILEC, is considered the gold standard for quantification. researchgate.net High-resolution mass spectrometry has been instrumental in identifying specific CoA thioester intermediates of pathways like the ethylmalonyl-CoA pathway. nih.gov

NMR spectroscopy offers complementary advantages for metabolic flux analysis. creative-proteomics.com It is a non-destructive technique that can provide detailed information on the positional isotopomer distribution within a molecule, which is invaluable for tracing the activity of specific enzymatic reactions and pathways. creative-proteomics.comnih.gov 2D NMR techniques can overcome spectral overlap, allowing for the identification and quantification of metabolites in complex mixtures. nih.gov Both MS and NMR are powerful tools that, when used in conjunction with isotopic labeling, provide a comprehensive understanding of metabolic dynamics. researchgate.net

Table 2: Comparison of MS and NMR for Metabolic Flux Analysis

TechniqueStrengthsLimitationsReference(s)
Mass Spectrometry (MS) High sensitivity and specificity, suitable for a wide range of metabolites, high-throughput capabilities.Destructive technique, can have ion suppression effects, requires chromatographic separation. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Non-destructive, provides detailed structural information (including isotopomer position), requires minimal sample preparation, highly reproducible.Lower sensitivity compared to MS, can have issues with spectral overlap in complex mixtures. creative-proteomics.comnih.govnih.gov

Enzymatic Assays and Kinetic Characterization

Understanding the function of 2-Ethyl-3-Hydroxybutyryl CoA requires the study of the enzymes that interact with it. Enzymatic assays and kinetic characterization provide fundamental data on reaction rates and substrate specificities.

Enzymatic assays are used to measure the activity of specific enzymes. For dehydrogenases that may act on 2-Ethyl-3-Hydroxybutyryl CoA, such as 3-hydroxyacyl-CoA dehydrogenase, spectrophotometric assays are commonly employed. creative-enzymes.com These assays typically monitor the change in absorbance of a cofactor like NAD⁺ or NADP⁺ as the reaction proceeds. creative-enzymes.com For esterases that might hydrolyze the thioester bond, titrimetric methods can be used to measure the production of the corresponding acid. sigmaaldrich.com

Kinetic characterization of an enzyme involves determining key parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). These values provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. For example, the kinetic parameters of enzymes involved in the butyrate (B1204436) production pathway, which includes a 3-hydroxybutyryl-CoA dehydrogenase, have been studied to understand their role in metabolism. mdpi.com The development of multi-enzyme cascade reactions in vitro allows for the synthesis and study of specific acyl-CoA derivatives like (3R)-3-hydroxybutyryl-CoA and the characterization of the enzymes involved. nih.gov Such detailed biochemical studies are essential for a complete understanding of the metabolic fate of 2-Ethyl-3-Hydroxybutyryl CoA.

Structural Biology of Associated Enzymes

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins at atomic resolution. This information is invaluable for understanding how enzymes function. The process involves crystallizing the purified enzyme, which can be a challenging step, and then analyzing how the crystal diffracts X-rays. For example, the general acyl-CoA dehydrogenase from pig liver mitochondria was successfully crystallized, providing preliminary X-ray diffraction data that paved the way for detailed structural analysis. nih.gov

More recently, high-resolution crystal structures have been solved for enzymes like 3-hydroxybutyryl-CoA dehydrogenase from Faecalibacterium prausnitzii. mdpi.com Structures have been determined for the enzyme alone (apo-enzyme), in complex with its cofactor NAD⁺, and as a tertiary complex with both NAD⁺ and its substrate acetoacetyl-CoA. mdpi.com Similarly, the crystal structure of HMG-CoA synthase from Enterococcus faecalis was solved both in its native form and in a complex with its substrate, acetoacetyl-CoA, providing a snapshot of the enzyme-substrate interaction. nih.gov These structural snapshots are critical for elucidating the catalytic mechanism.

Structural data from X-ray crystallography allows for the precise identification of the active site—the region where the substrate binds and the chemical reaction occurs. By analyzing the structure of an enzyme with its bound substrate or a substrate analog, researchers can identify key amino acid residues involved in substrate recognition, binding, and catalysis. For instance, the structure of 3-hydroxybutyryl-CoA dehydrogenase revealed that upon substrate binding, the enzyme undergoes a significant conformational change, and a specific residue, Arginine-143, plays a critical role in capturing the substrate. mdpi.com In the case of 2-hydroxyisobutyryl-CoA mutase, mutagenesis studies guided by structural homology identified an isoleucine residue (I90) as being crucial for substrate affinity and activity. nih.govresearchgate.net

These studies also illuminate the basis of stereospecificity. Many enzymes in acyl-CoA metabolism are highly specific for one stereoisomer of their substrate. For example, studies on chicken liver fatty acid synthase demonstrated that the reduction of acetoacetyl-CoA specifically produces D-3-hydroxybutyryl-CoA (equivalent to the (R)-enantiomer). nih.gov Understanding the structural determinants of this specificity is essential for predicting enzyme function and for protein engineering efforts aimed at altering substrate preference or creating novel biocatalysts. researchgate.net

Genetic Engineering and Heterologous Expression Systems for Pathway and Enzyme Studies

Genetic engineering and the use of heterologous expression systems are indispensable tools for studying and manipulating metabolic pathways involving 2-Ethyl-3-Hydroxybutyryl CoA. These approaches allow researchers to produce large quantities of a specific enzyme for characterization or to reconstruct entire metabolic pathways in a well-understood host organism. nih.gov

Commonly used heterologous hosts include the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. osti.govmdpi.com These organisms are genetically tractable and can be engineered to express genes from various sources, including other bacteria, fungi, and even humans. nih.govnih.gov For example, to study n-butanol production, a pathway involving 3-hydroxybutyryl-CoA dehydrogenase was expressed in S. cerevisiae. This system was used to compare different versions (isozymes) of the dehydrogenase, one that used NADH as a cofactor and another that used NADPH, revealing that the NADH-dependent enzyme from Clostridium beijerinckii was more effective under fermentative conditions. osti.gov

Furthermore, genetic techniques such as gene knockouts are used to elucidate the physiological role of an enzyme in its native organism. The central role of 2-hydroxyisobutyryl-CoA mutase in the metabolism of certain compounds in Aquincola tertiaricarbonis was definitively established by creating mutant strains in which the genes for the mutase (hcmA and hcmB) were deleted, leading to a complete loss of the degradation capacity. nih.govresearchgate.net Similar engineering strategies are applied to enhance the production of valuable polyketides in Streptomyces species by expressing enzymes of the ethylmalonyl-CoA pathway. researchgate.net

Future Directions and Research Perspectives on 2 Ethyl 3 Hydroxybutyryl Coenzyme a

Elucidation of Undiscovered Metabolic Roles and Interconnections

2-Ethyl-3-Hydroxybutyryl Coenzyme A is recognized as an intermediate in the alternative "(R) pathway" of L-isoleucine catabolism. nih.gov This pathway typically becomes active when the canonical (S) pathway is compromised due to genetic defects or other metabolic disturbances. nih.gov In such cases, a buildup of isoleucine metabolites can be redirected, leading to the formation of 2-Ethyl-3-Hydroxybutyryl CoA. nih.gov A key feature of this pathway is its interconnection with valine metabolism, as it co-opts several enzymes from the valine degradation pathway to process its unique (R) series metabolites. nih.gov

Future research will likely focus on whether this compound has roles beyond being a simple overflow metabolite. The accumulation of specific acyl-CoA species can have significant regulatory effects on cellular processes, suggesting that 2-Ethyl-3-Hydroxybutyryl CoA could function as a signaling molecule, influencing enzyme activity or gene expression. Its structural similarity to other bioactive molecules, such as 3-hydroxybutyryl-CoA, a ketone body precursor, hints at potential undiscovered roles in energy homeostasis or metabolic regulation. drugbank.com Investigations into whether this compound can be utilized as a substrate for other metabolic pathways, for the synthesis of novel lipids, or if it plays a role in post-translational modifications of proteins are critical next steps. researchgate.net The study of conditions like 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency, which involves a structurally similar metabolite, reveals that disruptions in these minor pathways can lead to severe neurodegenerative diseases, underscoring the importance of fully understanding their metabolic significance. nih.gov

Comprehensive Mapping of Enzymatic Interactions and Regulatory Networks

The known enzymatic pathway for 2-Ethyl-3-Hydroxybutyryl CoA involves a sequence of reactions catalyzed by enzymes primarily associated with other pathways. nih.gov The process begins when (R)-2-methylbutyryl CoA, an alternative isoleucine metabolite, is acted upon by isobutyryl CoA dehydrogenase (ACAD8), an enzyme from valine metabolism, to form 2-ethylacrylyl CoA. nih.gov This intermediate is then hydrated by methacrylyl CoA hydratase to yield 2-Ethyl-3-Hydroxybutyryl CoA. nih.gov Subsequently, the enzyme 3-hydroxyisobutyryl CoA hydrolase is thought to convert it to its free acid form, 2-ethylhydracrylic acid (2-EHA), which is then excreted. nih.gov

A primary goal for future research is to move beyond this linear pathway and create a comprehensive map of all interacting enzymes and their regulatory networks. This involves detailed kinetic characterization of the known enzymes with 2-Ethyl-3-Hydroxybutyryl CoA and its precursors to understand reaction efficiencies and potential bottlenecks. Furthermore, research should aim to identify other potential enzymatic interactors. For example, enzymes like 3-hydroxyacyl-CoA dehydrogenases or enoyl-CoA hydratases, which act on structurally similar substrates, may exhibit promiscuous activity towards this compound. hmdb.cawikipedia.org

Understanding the regulatory network requires investigating how the expression and activity of these enzymes are controlled in response to metabolic shifts, such as high-protein diets or fasting. The principles of network biology suggest that metabolic pathways are often modular and interconnected, meaning changes in this pathway could have far-reaching effects on central metabolism. nih.gov Elucidating these connections is crucial for predicting the physiological consequences of flux through this alternative route of isoleucine degradation.

Development of Novel Analytical Tools for In Vivo and Real-Time Studies

The study of acyl-CoA esters, including 2-Ethyl-3-Hydroxybutyryl CoA, has been significantly advanced by mass spectrometry-based techniques. creative-proteomics.com Methods such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provide the sensitivity and specificity needed to detect and quantify low-abundance acyl-CoA species from biological extracts. nih.govpsu.edu Flow-injection tandem mass spectrometry has also been employed for broader acyl-CoA profiling in tissues. researchgate.net These methods are powerful but are generally limited to endpoint measurements from extracted samples, precluding the observation of dynamic changes in living systems. psu.eduresearchgate.net

A major future challenge is the development of analytical tools for the in vivo and real-time analysis of 2-Ethyl-3-Hydroxybutyryl CoA. This would allow researchers to directly observe how the concentration of this metabolite changes within cells or tissues in response to specific stimuli. Potential avenues of research include:

Genetically Encoded Biosensors: Creating fluorescent or luminescent protein-based sensors that specifically bind to 2-Ethyl-3-Hydroxybutyryl CoA. Such sensors could be expressed in cultured cells or model organisms to provide real-time readouts of metabolite dynamics.

Advanced Mass Spectrometry Imaging: Developing higher-resolution mass spectrometry imaging techniques to map the spatial distribution of specific acyl-CoAs within tissues and even single cells, providing insights into metabolic compartmentalization.

Stable Isotope Tracing: Expanding the use of stable isotope-labeled precursors (e.g., ¹³C-isoleucine) combined with rapid sampling and sensitive LC-MS/MS analysis to precisely measure metabolic flux through the pathway in real-time. psu.edu

These novel tools would revolutionize the study of branched-chain acyl-CoA metabolism, enabling a shift from static snapshots to a dynamic understanding of metabolic regulation.

Understanding Evolutionary Aspects of Branched-Chain Acyl-CoA Metabolism in Diverse Organisms

The metabolism of branched-chain acyl-CoAs is rooted deep in evolutionary history, with key enzyme families like the acyl-CoA dehydrogenases (ACADs) having ancient origins, likely predating the divergence of the three domains of life. nih.gov The evolution of this metabolic machinery appears to be a dynamic process involving numerous gene duplications, secondary losses, and horizontal gene transfer events. nih.gov The presence of ACADs in eukaryotic mitochondria is thought to be a result of endosymbiosis from a bacterial ancestor. nih.gov

The pathway that produces 2-Ethyl-3-Hydroxybutyryl CoA is a prime example of "metabolic tinkering," where existing enzymes are co-opted for new functions. nih.gov The use of enzymes from the valine catabolic pathway to process an intermediate from isoleucine metabolism highlights the evolutionary plasticity of these systems. nih.gov Future research in this area will likely involve:

Comparative Genomics and Phylogenetics: Systematically analyzing the genomes of diverse organisms to trace the evolutionary history of enzymes involved in branched-chain amino acid catabolism. researchgate.netillinois.edu This can reveal how pathways for metabolizing specific substrates like 2-Ethyl-3-Hydroxybutyryl CoA have emerged and diverged across different species.

Reconstruction of Ancestral Enzymes: Using computational methods to resurrect and characterize ancestral forms of enzymes like ACADs or hydratases to understand how their substrate specificities have evolved over time.

Studying Metabolism in Diverse Organisms: Investigating branched-chain acyl-CoA metabolism in a wider range of organisms, including bacteria, archaea, and lower eukaryotes, to uncover novel pathways and enzymatic capabilities. nih.gov This can provide a broader perspective on the evolutionary pressures that have shaped these metabolic networks.

By integrating evolutionary analysis with biochemical characterization, researchers can gain a deeper appreciation for how organisms have adapted their metabolic toolkits to handle a wide array of chemical structures, including branched-chain acyl-CoAs.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of 2-Ethyl-3-Hydroxybutyryl Coenzyme A?

  • Methodological Answer : Structural elucidation typically involves nuclear magnetic resonance (NMR) for determining carbon-hydrogen frameworks and mass spectrometry (MS) for molecular weight and fragmentation patterns. For CoA derivatives, thiol-protecting agents like Tris-(2-carboxyethyl)phosphine hydrochloride (TCEP) or dithiothreitol (DTT) are critical to prevent oxidation during sample preparation . High-performance liquid chromatography (HPLC) coupled with UV detection (e.g., at 260 nm for the adenine moiety) can isolate the compound from biological matrices .

Q. How is this compound biosynthesized in vivo?

  • Methodological Answer : Coenzyme A (CoA) derivatives are synthesized via pantothenate kinase-mediated pathways, where pantothenic acid is phosphorylated and conjugated to cysteine. For acyl-CoA esters like 2-Ethyl-3-Hydroxybutyryl CoA, the hydroxyacyl moiety is transferred to CoA through acyltransferase enzymes. Isotopic labeling (e.g., 13C^{13}\text{C}-glucose) can trace carbon flux in metabolic studies .

Q. What methods are used to quantify this compound in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard for sensitivity and specificity. Internal standards (e.g., deuterated analogs) correct for matrix effects. For tissue samples, homogenization in cold acetonitrile/methanol preserves labile CoA esters .

Advanced Research Questions

Q. How does this compound influence fatty acid β-oxidation, and what experimental models validate this?

  • Methodological Answer : In vitro assays using mitochondrial lysates or cell lines (e.g., HepG2) can measure β-oxidation rates via 14C^{14}\text{C}-palmitate conversion to 14CO2^{14}\text{CO}_2. Knockout models (e.g., CRISPR-Cas9-modified acyl-CoA dehydrogenases) help identify enzyme-substrate specificity. Contradictory data may arise from tissue-specific expression of enzymes or competing pathways (e.g., ketogenesis) .

Q. What experimental designs are optimal for studying enzyme kinetics of this compound?

  • Methodological Answer : Use purified enzymes (e.g., hydroxyacyl-CoA dehydrogenases) in buffer systems mimicking physiological pH and ionic strength. Progress curves for NADH/NAD+^+ cofactors (monitored spectrophotometrically at 340 nm) determine KmK_m and VmaxV_{max}. Include controls with CoA-free substrates to rule out non-specific binding .

Q. How should researchers resolve contradictions in metabolic flux studies involving this compound?

  • Methodological Answer : Discrepancies often stem from compartmentalization (e.g., mitochondrial vs. cytosolic pools) or assay conditions (e.g., pH, redox state). Dual isotopic tracers (e.g., 13C^{13}\text{C} and 2H^{2}\text{H}) and subcellular fractionation improve resolution. Meta-analyses of enzyme activity indices (e.g., desaturase/elongase ratios) contextualize findings .

Methodological Considerations

  • Data Validation : Cross-reference enzyme activity indices (e.g., δ-5-desaturase) with gene expression data (qPCR/Western blot) to confirm mechanistic links .
  • Ethical Compliance : For animal studies, adhere to guidelines like the EU Directive 2010/63/EU, including randomization and blinded endpoint assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.